

Spectroscopic Characterization of (Z)-3-Bromopropenoic Acid Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: (Z)-3-Bromopropenoic acid methyl ester

Cat. No.: B2977583

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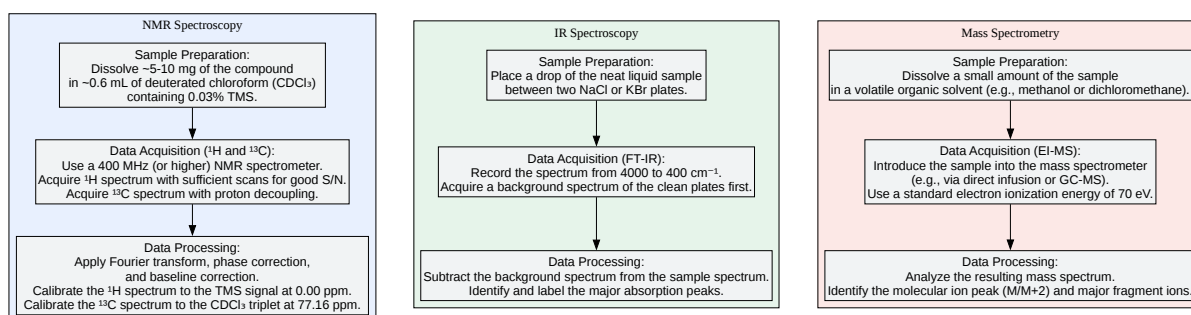
Introduction

(Z)-3-Bromopropenoic acid methyl ester, also known as methyl (Z)-3-bromoacrylate, is a halogenated α,β -unsaturated ester. Its structure presents a unique combination of functional groups—a carbon-carbon double bond with a specific cis (Z) stereochemistry, a bromine atom, and a methyl ester. These features make it a valuable synthon in organic chemistry, particularly in the synthesis of complex molecules where the controlled introduction of these functionalities is crucial. The stereochemistry of the double bond and the presence of the bromine atom significantly influence its reactivity and spectroscopic properties.

This technical guide provides a detailed analysis of the expected spectroscopic data for **(Z)-3-Bromopropenoic acid methyl ester**. While a complete, publicly available experimental dataset for this specific isomer is not readily found, this document leverages established spectroscopic principles and data from closely related analogues to present a comprehensive and predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a thorough understanding of its analytical profile.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.



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